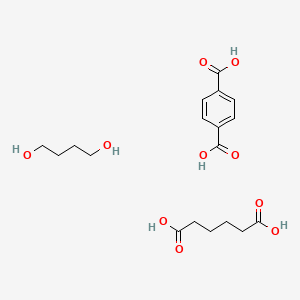
1-(4-Ethenylphenyl)-5-phenylpenta-2,4-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethenylphenyl)-5-phenylpenta-2,4-dien-1-one is an organic compound with a complex structure that includes both ethenyl and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethenylphenyl)-5-phenylpenta-2,4-dien-1-one typically involves the reaction of 4-ethenylphenyl derivatives with other organic compounds under controlled conditions. One common method includes the use of phase transfer catalysts and organic solvents to facilitate the reaction . The reaction conditions often involve moderate temperatures and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the rapid and efficient production of large quantities . These methods are designed to optimize reaction conditions and minimize waste, making the process more economical and environmentally friendly.
化学反应分析
Types of Reactions
1-(4-Ethenylphenyl)-5-phenylpenta-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where an electrophile replaces a hydrogen atom on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
1-(4-Ethenylphenyl)-5-phenylpenta-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials
作用机制
The mechanism of action of 1-(4-Ethenylphenyl)-5-phenylpenta-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects .
相似化合物的比较
Similar Compounds
Ethanone, 1-(4-ethylphenyl)-: Similar in structure but with an ethyl group instead of an ethenyl group.
2-Methylsulfanyl-1,4-Dihydropyrimidines: These compounds share some structural similarities and have been studied for their biological activities.
1,4-Diethenylbenzene: Another compound with ethenyl groups attached to a benzene ring.
Uniqueness
1-(4-Ethenylphenyl)-5-phenylpenta-2,4-dien-1-one is unique due to its specific arrangement of ethenyl and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
属性
CAS 编号 |
60689-04-5 |
|---|---|
分子式 |
C19H16O |
分子量 |
260.3 g/mol |
IUPAC 名称 |
1-(4-ethenylphenyl)-5-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C19H16O/c1-2-16-12-14-18(15-13-16)19(20)11-7-6-10-17-8-4-3-5-9-17/h2-15H,1H2 |
InChI 键 |
NEEYEJLLNDTQTA-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=C(C=C1)C(=O)C=CC=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


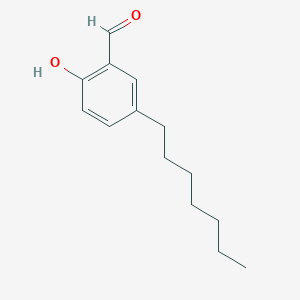
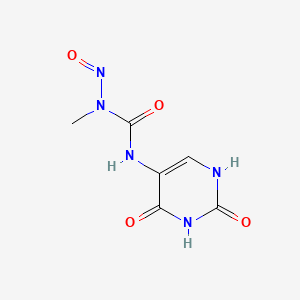
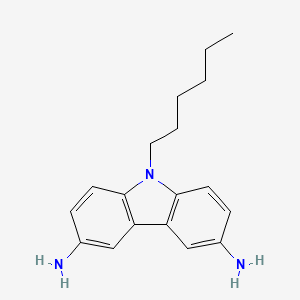
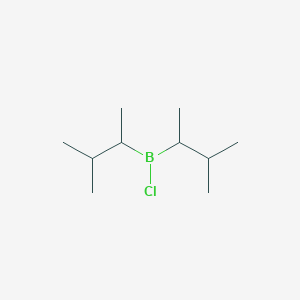

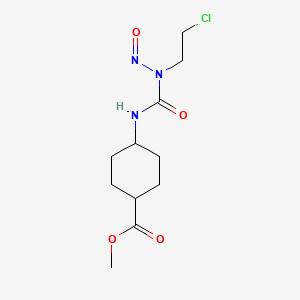

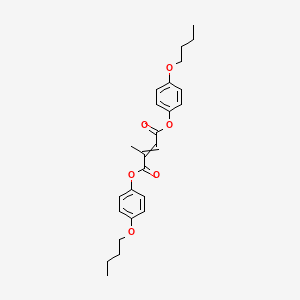
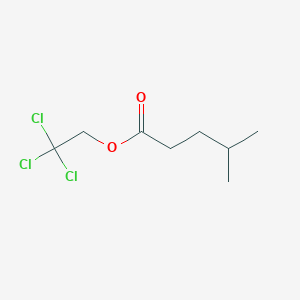
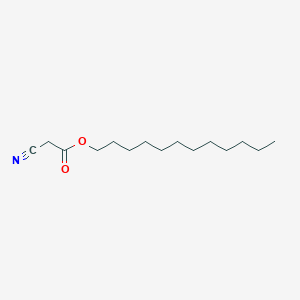

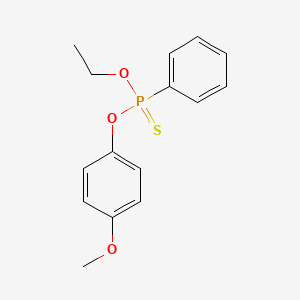
![N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide](/img/structure/B14616129.png)
